![molecular formula C12H13NO2 B565222 Indole-3-butyric Acid-d4 CAS No. 1216408-71-7](/img/no-structure.png)
Indole-3-butyric Acid-d4
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Overview
Description
Synthesis Analysis
IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .Molecular Structure Analysis
The molecular structure of IBA is closely related to a natural growth regulator found in plants . It is used on many crops and ornamentals to promote growth and development of roots, flowers, and fruits, and to increase crop yields .Chemical Reactions Analysis
IBA treatment modifies the expression of genes related to the auxin, brassinosteroid, and abscisic acid signaling transduction pathways . The rooting process reduced the accumulation of starch and the synthesis of linalool but promoted the metabolism of D-glucose .Physical And Chemical Properties Analysis
IBA has a molecular weight of 203.24 g/mol . The melting point of IBA is around 125-128 °C (257-262 °F) . IBA is sparingly soluble in water. It is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .Mechanism of Action
Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids . The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .
Safety and Hazards
With the exception of certain workers, no harm is expected from the use of indole-3-butyric acid . The active ingredient is not toxic to humans or other mammals . Furthermore, indole-3-butyric acid is effective at very low concentrations–often several orders of magnitude below 1% . It is applied at very low rates compared with most other pesticides .
Future Directions
properties
CAS RN |
1216408-71-7 |
---|---|
Product Name |
Indole-3-butyric Acid-d4 |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
207.265 |
IUPAC Name |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI Key |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
synonyms |
1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |
Origin of Product |
United States |
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